3,4-Difluoro-5-nitroaniline
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Overview
Description
3,4-Difluoro-5-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with two fluorine atoms and one nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitroaniline typically involves multiple steps, starting with the nitration of a suitable precursor. One common method involves the nitration of 3,4-difluoroaniline using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The choice of solvents, catalysts, and reaction conditions can significantly impact the overall efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 3,4-Difluoro-5-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Difluoro-5-nitroaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-nitroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .
Comparison with Similar Compounds
3,5-Difluoroaniline: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
4,5-Difluoro-2-nitroaniline: Similar structure with different substitution pattern, leading to variations in chemical behavior and biological activity
Uniqueness: 3,4-Difluoro-5-nitroaniline is unique due to the specific positioning of the fluorine and nitro groups on the benzene ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for targeted chemical synthesis and biological studies .
Properties
Molecular Formula |
C6H4F2N2O2 |
---|---|
Molecular Weight |
174.10 g/mol |
IUPAC Name |
3,4-difluoro-5-nitroaniline |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(9)2-5(6(4)8)10(11)12/h1-2H,9H2 |
InChI Key |
OOOAKMRGMMHQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)F)N |
Origin of Product |
United States |
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